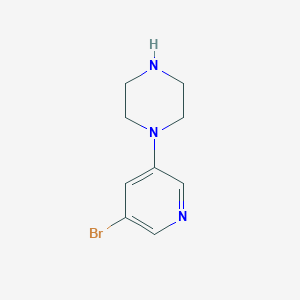

1-(5-Bromopyridin-3-yl)piperazine

説明

Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. bohrium.com This unique structure imparts a range of favorable properties to molecules that contain it. bohrium.comnih.gov Piperazine derivatives are known for their broad spectrum of biological activities, including antipsychotic, antidepressant, antihistamine, anticancer, and antiviral effects. bohrium.com

The presence of two nitrogen atoms in the piperazine ring provides a large polar surface area and opportunities for hydrogen bonding, which can lead to improved water solubility and oral bioavailability of drug candidates. bohrium.comnih.govresearchgate.net Furthermore, the relative structural rigidity of the piperazine ring can enhance the affinity and specificity of a compound for its biological target. bohrium.comnih.govresearchgate.net The versatility of the piperazine structure allows for easy modification, enabling chemists to synthesize a wide array of derivatives with desired pharmacological activities. bohrium.comnih.govresearchgate.net

Significance of Pyridine (B92270) and Piperazine Moieties in Enhancing Biological Activity

The combination of pyridine and piperazine rings within a single molecule is a well-established strategy in medicinal chemistry to enhance biological activity. tandfonline.com Both pyridine and piperazine are key components in many approved drugs. tandfonline.comnih.gov

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in numerous therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. researchgate.net Its structural and electronic properties can be readily tuned, making it a valuable component in drug design. researchgate.net

The coupling of a pyridine ring with a piperazine moiety often results in hybrid molecules with amplified or novel pharmacological effects. tandfonline.com This synergistic effect is attributed to the combined physicochemical properties of both heterocycles. nih.gov Research has shown that such hybrid structures are effective as, for example, urease inhibitors, highlighting their potential in both pharmaceutical and agricultural applications. nih.gov

Rationale for Research Focus on 1-(5-Bromopyridin-3-yl)piperazine

The specific compound this compound has garnered attention in the scientific community for several key reasons, primarily revolving around its utility in the synthesis of more complex molecules.

This compound serves as a crucial intermediate or building block in the synthesis of a variety of compounds. The bromine atom on the pyridine ring provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. The piperazine moiety, with its secondary amine, offers another point for derivatization. This dual reactivity makes it a highly versatile scaffold for constructing libraries of novel compounds for biological screening.

The structural framework of this compound is a common feature in a number of biologically active molecules. Its synthesis is a key step in the development of potential therapeutic agents. For instance, derivatives of this compound are being investigated for their inhibitory activity against various enzymes, which is a common strategy in drug discovery. The ability to readily synthesize and modify this compound makes it an attractive starting material for the exploration of new chemical space in the quest for novel drugs.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-bromopyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYRDEABHZRABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431865 | |

| Record name | 1-(5-bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412347-30-9 | |

| Record name | 1-(5-bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Bromopyridin 3 Yl Piperazine and Its Analogs

General Synthetic Routes for Piperazine (B1678402) Derivatives

The construction of the piperazine heterocycle is a cornerstone of many synthetic endeavors in medicinal chemistry, owing to the prevalence of this scaffold in bioactive molecules. nih.gov A variety of methods have been developed to build the six-membered ring, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Cyclization of 1,2-Diamine Derivatives

One of the most fundamental and widely used methods for constructing the piperazine ring is through the cyclization of 1,2-diamine derivatives. This approach typically involves reacting a 1,2-diamine, such as ethylenediamine, with a reagent containing two electrophilic centers that can be attacked by the amine nitrogens to form the heterocyclic ring. nih.govthieme-connect.com

A common strategy involves the reaction of an N-substituted ethylenediamine with a dihaloalkane like dichloroethane or with diethanolamine. nih.govgoogle.com Another variation involves the reductive cyclization of dioximes, which are prepared via a double Michael addition of primary amines to nitrosoalkenes. nih.gov This is followed by a catalytic hydrogenation step, often using a palladium on carbon (Pd/C) catalyst, to stereoselectively form the piperazine ring. nih.govmdpi.com

More complex, substituted piperazines can be synthesized from chiral 1,2-diamine precursors derived from amino acids. nih.gov For instance, an N-Boc protected amino acid can be converted to a β-ketoester, which then undergoes reductive amination to create a 2,3-substituted 1,4-diamine. This key intermediate can then be cyclized to form the desired 2,3-disubstituted piperazine. nih.gov

Table 1: Examples of Cyclization Reactions for Piperazine Synthesis

| Starting Materials | Key Reagents/Steps | Product Type |

|---|---|---|

| Primary amine + Nitrosoalkene | 1. Double Michael addition2. Catalytic reductive cyclization (H₂, Pd/C) | Substituted Piperazine nih.govmdpi.com |

| N-Boc-amino acid | 1. Masamune condensation2. Reductive amination3. Annulation/Cyclization | 2,3-Disubstituted Piperazine nih.gov |

Ugi Reaction

The Ugi reaction is a powerful multicomponent reaction (MCR) that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis. thieme-connect.com This reaction has been adapted for the synthesis of piperazine and piperazinone scaffolds, offering a rapid and efficient route to complex molecules from simple starting materials. thieme-connect.comorganic-chemistry.org

In a typical sequence for piperazine synthesis, a bifunctional starting material is used. For example, an N-alkylethylenediamine can serve as the amine component. The initial Ugi product is then subjected to a subsequent cyclization step to form the piperazine ring. thieme-connect.com A "split-Ugi" methodology has also been developed for bis-secondary diamines like piperazine, allowing for the regioselective desymmetrization of the core in a single step by acylating one nitrogen and alkylating the other. nih.gov This approach is highly valuable for creating diverse libraries of 1,4-disubstituted piperazine-based compounds. nih.gov

The Ugi reaction can also be performed on a solid phase, which facilitates the purification process and allows for the use of excess reagents to drive the reaction to completion. ebrary.net This has been applied to the synthesis of piperazinones using aziridine aldehyde dimers. ebrary.net

Ring Opening of Aziridines

Aziridines, as strained three-membered rings, are valuable precursors in synthetic chemistry. mdpi.com Their ring-opening reactions provide a versatile entry point for the synthesis of various nitrogen-containing compounds, including piperazines. mdpi.comfrontiersin.org The strategy involves the nucleophilic ring-opening of an aziridine, followed by a subsequent cyclization to form the six-membered piperazine ring.

One-pot, three-component methods have been developed that combine an N-activated aziridine, an aniline, and a propargyl carbonate. acs.org The reaction proceeds via an initial SN2-type ring-opening of the aziridine by the aniline. This is followed by a palladium-catalyzed annulation with the propargyl carbonate to yield highly substituted piperazines with excellent stereoselectivity. acs.org

Lewis acids can also be used to catalyze the regioselective ring-opening of non-activated N-alkyl arylaziridines. rsc.org In some cases, this can lead to a dimerization process, forming 2,5-disubstituted piperazines. Furthermore, amino acid-derived chiral aziridines can be ring-opened with amino acid esters in a highly regioselective manner, providing intermediates that can be cyclized to form chiral piperazines. researchgate.net

Intermolecular Cycloaddition of Alkynes Bearing Amino Groups

Palladium-catalyzed cyclization reactions provide a modern and modular approach to synthesizing highly substituted piperazines. nih.gov A notable method involves the palladium-catalyzed reaction between a propargyl unit (a molecule containing an alkyne group) and a diamine component. nih.gov This process couples two carbons from the propargyl starting material with the two nitrogen atoms of the diamine to construct the heterocyclic ring. The reaction proceeds under mild conditions and demonstrates high regio- and stereochemical control. nih.gov

Another strategy involves the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of molecules containing both a diene and a dienophile. mdpi.com For example, pyridazinecarbonitriles tethered to an alkyne side chain can undergo thermal cyclization. The pyridazine ring acts as the diene and the alkyne as the dienophile. Following the cycloaddition, a retro-Diels-Alder reaction often occurs, leading to the formation of a new aromatic or heteroaromatic ring fused to the newly formed ring. While this specific example leads to dihydrobenzofurans or indolines, the principle of intramolecular cycloaddition of substrates bearing amino and alkyne groups is a valid strategy for constructing nitrogen-containing heterocycles. mdpi.comiupac.org

Specific Synthetic Approaches to Bromopyridine-Piperazine Scaffolds

The synthesis of 1-(5-bromopyridin-3-yl)piperazine specifically involves forming a carbon-nitrogen bond between the C3 position of the 5-bromopyridine ring and one of the nitrogen atoms of the piperazine ring. Transition metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most efficient and widely used methods for the synthesis of N-arylpiperazines. nih.gov These reactions enable the formation of a C-N bond between an aryl or heteroaryl halide (like 3,5-dibromopyridine or another suitable bromopyridine) and an amine (piperazine).

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine ligand (e.g., DPEphos) and a base. nih.govorganic-chemistry.org The ligand plays a crucial role in the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps. This methodology is highly versatile and tolerates a wide range of functional groups on both the pyridine (B92270) and piperazine components. nih.govnih.gov

For the synthesis of this compound, a common approach would involve the reaction of 3,5-dibromopyridine with piperazine. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve monosubstitution, yielding the desired product. Alternatively, a protected piperazine, such as Boc-piperazine, can be used to prevent double arylation, followed by a deprotection step.

Table 2: Key Components in Palladium-Catalyzed Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst for the C-N bond formation nih.govmdpi.com |

| Ligand | DPEphos, BINAP, PPh₃ | Stabilizes the palladium center and facilitates the catalytic cycle acs.orgnih.gov |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step mdpi.com |

| Aryl Halide | 3,5-Dibromopyridine | Electrophilic partner providing the bromopyridine scaffold |

| Amine | Piperazine, Boc-piperazine | Nucleophilic partner providing the piperazine scaffold |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. nih.gov This palladium-catalyzed cross-coupling reaction is particularly effective for the synthesis of N-arylpiperazines. chemrxiv.org The reaction typically involves the coupling of an aryl halide, in this case, a bromopyridine derivative, with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. beilstein-journals.org

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dibromopyridine | Piperazine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 4-24 | Moderate to Good |

| 3,5-Dibromopyridine | N-Boc-piperazine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene/NMP | 100-120 | 12-24 | Good to Excellent |

| 3-Bromo-5-chloropyridine | Piperazine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 16 | Good |

Microwave-Assisted Coupling

Microwave-assisted organic synthesis has gained significant traction as a technique to accelerate reaction rates and often improve yields. nih.govacs.org In the context of synthesizing this compound, microwave irradiation can be applied to both Buchwald-Hartwig aminations and SNAr reactions. The use of microwave heating can dramatically reduce reaction times from hours to minutes. nih.govorganic-chemistry.org

The efficiency of microwave-assisted coupling is attributed to the rapid and uniform heating of the reaction mixture, which can lead to faster reaction kinetics and sometimes cleaner reaction profiles. beilstein-journals.org This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery.

| Reaction Type | Aryl Halide | Amine | Catalyst/Conditions | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| Buchwald-Hartwig | 3,5-Dibromopyridine | Piperazine | Pd₂(dba)₃ / XPhos, NaOtBu | Toluene | 100-300 | 130-150 | 10-30 | Good to Excellent |

| SNAr | 3-Bromo-5-nitropyridine | Piperazine | Base (e.g., K₂CO₃) | DMF | 100-200 | 140-160 | 5-20 | High |

SNAr Reactions with Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of C-N bonds, particularly with electron-deficient aromatic rings like pyridine. The presence of electron-withdrawing groups on the pyridine ring facilitates the attack of a nucleophile, such as piperazine. In the case of 3,5-dihalopyridines, the regioselectivity of the substitution can be a key challenge. wuxiapptec.com

The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The subsequent departure of the leaving group (halide) yields the substituted product. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of activating groups. nih.gov

| Halopyridine | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dibromopyridine | Piperazine | K₂CO₃ | DMF | 100-140 | 12-24 | Moderate |

| 3-Bromo-5-nitropyridine | Piperazine | Et₃N | Acetonitrile | Reflux | 6-12 | High |

| 2-Chloro-5-bromopyridine | Piperazine | Na₂CO₃ | Ethanol | Reflux | 8-16 | Good |

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the availability of key starting materials, particularly the appropriately substituted brominated pyridine derivatives.

Preparation of Brominated Pyridine Derivatives

A common and crucial intermediate for the synthesis of the target compound is 3,5-dibromopyridine. This can be prepared from pyridine through direct bromination. One established method involves the reaction of pyridine with bromine in the presence of concentrated sulfuric acid and thionyl chloride at elevated temperatures. bristol.ac.uk This electrophilic aromatic substitution reaction introduces bromine atoms at the 3 and 5 positions of the pyridine ring. The product can be isolated and purified by steam distillation and recrystallization to achieve a good yield. bristol.ac.uk

Another approach involves the bromination of 2-aminopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom. This multi-step sequence allows for the controlled introduction of bromine at specific positions on the pyridine ring.

Introduction of Piperazine Moiety

The piperazine moiety can be introduced as either unprotected piperazine or a protected derivative, such as N-Boc-piperazine. The use of a protecting group can be advantageous in preventing side reactions, such as double arylation, especially when using highly reactive dihalopyridines. The Boc (tert-butyloxycarbonyl) group is commonly used due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.net

The introduction of unprotected piperazine can be achieved directly, often by using an excess of piperazine to favor monosubstitution. Alternatively, piperazine dihydrochloride can be used in some protocols to modulate the reactivity and improve selectivity. nih.gov

Optimization of Synthetic Conditions

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are often varied to maximize yield and minimize side products include the choice of catalyst, ligand, base, solvent, and temperature.

For Buchwald-Hartwig amination , the catalyst system is paramount. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wide array of phosphine ligands (e.g., BINAP, Xantphos, RuPhos) can be screened to identify the most effective combination for a specific substrate. bristol.ac.uk The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) also significantly impacts the reaction outcome. chemrxiv.org Design of Experiments (DoE) can be a powerful tool to systematically optimize these multiple variables. bristol.ac.uk

In SNAr reactions , the choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO are often used to facilitate the formation of the Meisenheimer complex. The strength of the base needs to be sufficient to deprotonate the piperazine nitrogen without causing unwanted side reactions. Temperature control is also important to manage the reaction rate and prevent decomposition of starting materials or products. nih.gov

For microwave-assisted reactions , optimization involves not only the chemical parameters but also the microwave parameters such as power, temperature, and ramp time. These can be fine-tuned to achieve rapid and efficient synthesis. nih.gov

Yield Enhancement Strategies

The optimization of reaction conditions is paramount in maximizing the yield of this compound and its analogs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is frequently employed for the synthesis of N-arylpiperazines. The yield of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for achieving high catalytic activity. Research has shown that sterically hindered biaryl phosphine ligands, such as XPhos and RuPhos, are particularly effective in promoting the coupling of aryl bromides with amines. For instance, in the synthesis of related N-arylpiperazines, the use of a palladium acetate [Pd(OAc)2] precursor in combination with a suitable phosphine ligand has been shown to provide high conversion rates. The optimization of the palladium/phosphine catalyst system is a key strategy, with the structure of the phosphine ligand having a remarkable effect on the reaction's efficiency.

Base and Solvent Effects: The selection of an appropriate base and solvent system is also crucial for maximizing yield. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to facilitate the deprotonation of the amine and promote the catalytic cycle. The choice of solvent influences the solubility of the reactants and catalyst, as well as the reaction temperature. Toluene and dioxane are frequently used solvents for Buchwald-Hartwig aminations. In some cases, conducting the reaction under solvent-free conditions has been explored as a "green" and efficient alternative.

Microwave Irradiation: The use of microwave irradiation has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of N-arylpiperazines. This method can significantly reduce reaction times from hours to minutes, leading to a more efficient process.

Below is a data table summarizing various strategies for yield enhancement in the synthesis of arylpiperazines, drawing on general principles applicable to the synthesis of this compound.

| Strategy | Parameter | Example/Observation | Potential Impact on Yield |

| Catalyst System Optimization | Ligand Selection | Use of sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos). | Significant increase in catalytic activity and product yield. |

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 are common and effective choices. | Consistent and high conversion rates. | |

| Base Selection | Strong, Non-nucleophilic Base | Sodium tert-butoxide (NaOtBu), KHMDS. | Efficient deprotonation of the amine, driving the reaction forward. |

| Solvent Choice | Aprotic, Non-polar Solvents | Toluene, Dioxane. | Good solubility of reactants and catalyst, facilitating the reaction. |

| Reaction Conditions | Temperature | Optimization of reaction temperature (often elevated). | Increased reaction rate and conversion. |

| Microwave Irradiation | Rapid heating to the desired temperature. | Drastic reduction in reaction time and potential for higher yields. |

Purity Improvement Techniques

Achieving a high degree of purity for this compound is critical for its use in subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. The primary methods for purifying this compound and its analogs are column chromatography and recrystallization.

Column Chromatography: Silica gel column chromatography is a widely used technique for the purification of organic compounds. chemspider.com The choice of eluent system is crucial for achieving good separation of the desired product from unreacted starting materials and byproducts. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed. For arylpiperazine derivatives, mixtures of n-hexane and ethyl acetate are commonly used as the mobile phase. chemspider.com The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures.

The selection of an appropriate solvent is key to successful recrystallization. Common solvents for the recrystallization of organic compounds include ethanol, methanol, ethyl acetate, acetone, and hexane, as well as mixtures of these solvents. For bromopyridine and piperazine derivatives, various solvent systems can be explored. For instance, a mixture of pentane and diethyl ether has been successfully used to recrystallize a related bromopyridine derivative. The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals. The purified product is then collected by filtration. In some cases, the formation of a salt, such as a hydrochloride salt, can facilitate purification by altering the compound's solubility and crystallization properties.

The following table outlines common techniques and solvent systems used for the purification of arylpiperazine derivatives, which are applicable to this compound.

| Purification Technique | Key Parameters | Typical Solvents/Mobile Phases | Outcome |

| Column Chromatography | Stationary Phase | Silica gel | Separation based on polarity. |

| Mobile Phase | Gradient of n-hexane/ethyl acetate | Isolation of the pure compound from reaction byproducts. | |

| Recrystallization | Solvent Selection | Ethanol, Methanol, Acetone/Water, Heptane/Ethyl Acetate | Removal of impurities based on differential solubility. |

| Cooling Method | Slow cooling to promote crystal growth | Formation of well-defined, pure crystals. | |

| Salt Formation | Acid Addition | Hydrochloric acid (HCl) | Formation of a crystalline salt with potentially improved handling and purification characteristics. |

Pharmacological Investigations and Mechanism of Action Studies

Interaction with Molecular Targets

The core structure of aryl-piperazines serves as a versatile scaffold for engaging with multiple receptor systems, often with high affinity. The specific nature of these interactions is heavily influenced by the chemical substitutions on both the piperazine (B1678402) and aryl rings.

Closely related piperazine compounds have been shown to exhibit notable activity at α2-adrenergic receptors. For instance, 1-(2-pyrimidinyl)piperazine (PmP), a primary metabolite of the anxiolytic agent buspirone (B1668070) and a structural analog of 1-(pyridin-3-yl)piperazine, demonstrates significant antagonist properties at presynaptic α2-adrenoceptors in the rat brain. nih.gov In studies using superfused synaptosomes from the rat cerebral cortex, PmP did not exert any effect on its own but effectively counteracted the inhibitory action of noradrenaline on neurotransmitter release. nih.gov This antagonism resulted in a parallel rightward shift of the noradrenaline inhibition curves, indicating a competitive blocking mechanism. nih.gov

The apparent affinity (pA2) of PmP was calculated for its action on α2-adrenoceptors located on both noradrenergic and serotonergic nerve terminals, highlighting its role in modulating the release of these key neurotransmitters. nih.gov

Table 1: Apparent Affinity (pA2) of 1-(2-pyrimidinyl)piperazine at Presynaptic α2-Adrenoceptors

| Nerve Terminal | pA2 Value |

|---|---|

| Noradrenergic | 6.8 |

| Serotonergic | 7.3 |

Data sourced from studies on rat cerebral cortex synaptosomes. nih.gov

Piperazine derivatives are widely recognized for their significant interactions with the serotonin (B10506) (5-HT) system. This modulation is a cornerstone of their pharmacological profile, with different analogs exhibiting distinct activities, from agonism to antagonism, at various 5-HT receptor subtypes.

Meta-chlorophenylpiperazine (m-CPP), a well-studied arylpiperazine, is known to act as a non-selective serotonin receptor agonist. rug.nl It is frequently used in research as a pharmacological challenge agent to assess the functionality of the central serotonergic system. rug.nl While its action is broad, it has notable effects as an agonist at 5-HT receptors. ox.ac.uk Beyond direct receptor stimulation, research indicates that m-CPP also displays a considerable affinity for serotonin transporters. elsevierpure.comnih.gov In studies on human brain tissue, m-CPP was shown to bind to 5-HT transporter sites, suggesting a presynaptic mechanism that could increase extracellular serotonin levels. elsevierpure.comnih.gov

Table 2: Binding Affinity of m-CPP for Serotonin Transporter Sites

| Ligand | Tissue Source | IC50 Value |

|---|---|---|

| [125I]RTI-55 | Human Occipital Cortex | 230 nM |

IC50 represents the concentration of m-CPP required to inhibit 50% of the binding of the radioligand. nih.gov

The 5-HT1B receptor, specifically, is involved in a wide array of physiological processes, and its activation by agonists has been linked to potential antidepressant-like properties in animal models. nih.gov

Aryl-piperazine derivatives are prominent as 5-HT1A receptor agonists, often functioning as partial agonists. nih.gov This activity has led to their development as "serotonin normalizers" for conditions like anxiety and depression. nih.gov For example, 1-pyrimidinyl-piperazine derivatives have been shown in experiments on rat spinal ganglia neurons to possess the properties of partial agonists at 5-HT1A receptors. nih.gov Other novel piperazine derivatives have been identified as potent and selective 5-HT1A receptor agonists, which is a key target for developing new and safer drugs for pain relief. google.comacs.org

The agonistic activity at 5-HT1A receptors is a defining characteristic of this class of compounds, distinguishing them from other anxiolytics by their unique mechanism of action and side-effect profile. nih.gov

The dopaminergic system is another critical target for piperazine derivatives. These compounds can act as either agonists or antagonists at dopamine (B1211576) receptors, depending on their specific chemical structure. wikipedia.org A dopamine agonist is a compound that activates dopamine receptors, which are classified into D1-like and D2-like families. wikipedia.org

Several piperazine derivatives are utilized therapeutically as dopamine agonists. nih.gov Piribedil, a non-ergoline piperazine derivative, acts as an agonist at D2 and D3 dopamine receptors and is used in the treatment of Parkinson's disease. nih.gov However, the interaction is not limited to agonism. Some 1-pyrimidinyl-piperazine derivatives, for instance, have been found to block D2-dopamine receptors, demonstrating an antagonistic effect. nih.gov This dual potential for both agonism and antagonism highlights the chemical versatility of the piperazine scaffold in targeting the dopamine system. google.comnih.gov

In addition to their well-established roles as neurotransmitter receptor modulators, many piperazine derivatives exhibit potent activity as kinase inhibitors. nih.gov This mechanism is a major avenue for their investigation as anticancer agents. tandfonline.com Piperazine-containing compounds have been designed as inhibitors for a variety of protein kinases that regulate crucial cellular functions like cell growth and proliferation. nih.gov

For example, 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel and potent type II inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.govresearchgate.net Other research has focused on developing piperazine–chalcone hybrids as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), another critical target in cancer therapy due to its role in angiogenesis. tandfonline.com

Table 3: Inhibitory Activity of Selected Piperazine Derivatives Against Kinases

| Compound Type | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 3-(piperazinylmethyl)benzofuran derivative (9h) | CDK2 | 40.91 nM | nih.gov |

| 3-(piperazinylmethyl)benzofuran derivative (11d) | CDK2 | 41.70 nM | nih.gov |

| Piperazine–chalcone hybrid (Vd) | VEGFR-2 | 0.57 µM | tandfonline.com |

| Piperazine–chalcone hybrid (Ve) | VEGFR-2 | 0.61 µM | tandfonline.com |

IC50 represents the concentration of the compound required to achieve 50% inhibition of the target kinase's activity.

This kinase inhibitory activity represents a distinct and significant area of pharmacological investigation for piperazine-based compounds, extending their potential utility far beyond central nervous system disorders. researchgate.nettandfonline.com

TRPV6 Channel Inhibition (for a related piperazine derivative)

The epithelial calcium channel TRPV6 is crucial for calcium homeostasis, and its dysregulation is implicated in various diseases, including cancer. sonar.chnih.gov Consequently, TRPV6 inhibitors are being investigated as potential treatments for conditions associated with disturbed calcium homeostasis, such as TRPV6-rich tumors. nih.gov

Research has focused on (4-phenylcyclohexyl)piperazine derivatives (PCHPDs) as highly selective and potent inhibitors of TRPV6. nih.gov These small-molecule piperazine derivatives have been shown to mimic the action of calmodulin, which naturally inactivates TRPV6 channels, thereby potently blocking the channel. nih.gov X-ray crystallography and cryo-electron microscopy have identified two types of inhibitor binding sites in the transmembrane region of TRPV6: modulatory sites and a main site within the ion channel pore. nih.gov This mechanism, where PCHPDs plug the open pore and convert the channel to a non-conducting state, explains their high selectivity and potency. nih.gov

One such inhibitor, cis-22a, a phenyl-cyclohexyl-piperazine, was identified as the first submicromolar TRPV6 inhibitor. rsc.org Further optimization, inspired by the natural product capsaicin, led to the development of a new oxygenated analog, 3OG, which maintains similar potency against TRPV6 but with improved microsomal stability and reduced off-target effects. rsc.org

Bacterial Phosphopantetheinyl Transferase Inhibition (for related piperazine derivatives)

Phosphopantetheinyl transferases (PPTases) are essential enzymes for the viability and pathogenicity of bacteria, making them attractive targets for new drugs. nih.govnih.gov These enzymes catalyze the transfer of the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A to a conserved serine residue on carrier protein domains. nih.gov

Studies have investigated the inhibitory effects of various compounds against bacterial PPTases. For instance, the aminido-urea compound 8918 was found to inhibit PptAb from Mycobacterium abscessus but not PcpS from Pseudomonas aeruginosa. nih.govnih.govresearchgate.net X-ray crystallography revealed the structural basis for this selective inhibition. nih.govresearchgate.net Additionally, a high-throughput colorimetric screen has been developed to identify inhibitors of the essential Mycobacterium tuberculosis PPTase, PptT, by monitoring the activation of the non-ribosomal peptide synthetase BpsA. mdpi.com

While direct inhibition by 1-(5-Bromopyridin-3-yl)piperazine is not specified, the broader class of piperazine derivatives has been explored for antibacterial activity, with some acting as inhibitors of enzymes like enoyl-ACP reductase. mdpi.com

Structure-Activity Relationship (SAR) Studies

The piperazine scaffold is recognized as a "privileged structure" in drug discovery due to its wide distribution in biologically active compounds and its ability to improve pharmacokinetic properties. nih.govtandfonline.com

Impact of Bromine Atom on Biological Activity

The presence and position of a bromine atom can significantly impact the biological activity of a compound. While the specific impact of the bromine atom in this compound is not detailed in the provided context, SAR studies on related compounds offer insights. For instance, in a series of coumarin-piperazine derivatives, the presence of halogen substituents like fluorine and chlorine on the phenyl ring of the piperazine influenced antibacterial activity against E. coli and P. aeruginosa. nih.gov Similarly, in a series of piperazine-substituted pyranopyridines, a chlorophenyl-substituted motif was found to be important for high antiproliferative activity. nih.gov

Exploration of Piperazine Core Modifications

The piperazine core is a versatile scaffold that allows for extensive modification to fine-tune pharmacological properties. nih.govtandfonline.comresearchgate.net The two nitrogen atoms in the piperazine ring can be functionalized to introduce various substituents, influencing properties like water solubility and receptor interactions. nih.govmdpi.com

Modifications to the piperazine ring itself have been explored. For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity. enamine.net This highlights the potential of exploring piperazine bioisosteres in drug design. enamine.net In another study, modifications to the piperazine ring of a TRPV6 inhibitor led to reduced activity, indicating the importance of the unsubstituted piperazine for that particular interaction. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a ligand and its target receptor. nih.govphyschemres.orgresearchgate.netbiointerfaceresearch.com These studies provide valuable insights into the binding modes and can guide the design of more potent and selective inhibitors.

For a series of arylpiperazine 5-HT(1A) receptor agonists, computer simulations predicted that the ligand binds to specific amino acid residues in the receptor's transmembrane helices. nih.gov It was proposed that the agonist modifies the conformation of a key tryptophan residue, leading to receptor activation. nih.gov

In the development of TRPV6 inhibitors, a 3D-shape and pharmacophore similarity algorithm (xLOS) was used in a ligand-based virtual screening to identify novel scaffolds. researchgate.net This computational approach was essential for the discovery of a potent and selective inhibitor. researchgate.net

Docking studies on piperazine derivatives targeting bacterial enoyl-ACP reductase have identified key interactions with amino acid residues in the active site, providing a rationale for their inhibitory activity. mdpi.com Similarly, docking studies of piperazine derivatives with the cyclooxygenase-2 (COX-2) enzyme have been used to determine their binding conformations for anti-inflammatory activity. researchgate.net For a series of amino-3,5-dicyanopyridines, docking studies at the human adenosine (B11128) receptor structure helped to rationalize the observed binding affinity data. mdpi.com

These computational approaches, including 2D-QSAR and molecular docking, are instrumental in identifying key structural features and interactions that govern the biological activity of piperazine derivatives. physchemres.org

Ligand-Protein Interaction Analysis

While specific experimental data on the protein binding of this compound is not extensively documented in publicly available literature, a theoretical analysis based on its structural components allows for the prediction of its likely interaction patterns within a protein binding site. The key functional groups of the molecule are the pyridine (B92270) ring, the bromine atom, and the piperazine moiety, each capable of participating in different types of non-covalent interactions that are crucial for molecular recognition and binding affinity.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The piperazine ring contains two nitrogen atoms; the secondary amine is a potential hydrogen bond donor and acceptor, while the tertiary amine attached to the pyridine ring primarily acts as a hydrogen bond acceptor. Under physiological pH, one or both of these nitrogen atoms can be protonated, allowing them to form strong ionic interactions or salt bridges with acidic amino acid residues like aspartate or glutamate (B1630785) in a receptor binding pocket.

The bromine atom on the pyridine ring is a noteworthy feature. As a halogen atom, it can participate in halogen bonding, an increasingly recognized non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic

Preclinical Pharmacological Evaluation

In Vitro Biological Activity Assessments

In vitro studies are foundational to understanding a compound's interaction with biological targets at the molecular and cellular levels. For 1-(5-Bromopyridin-3-yl)piperazine, these assessments would typically involve a battery of assays to determine its effects on cell health and its inhibitory potential against specific enzymes.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are crucial for determining the cytotoxic potential of a compound. These assays measure cellular health and the rate of cell division in the presence of the test substance. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity as an indicator of cell viability. nih.gov In this assay, viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are conducted to determine if a compound can selectively block the activity of a particular enzyme, a common mechanism for therapeutic intervention. Given the structural similarities of piperazine (B1678402) derivatives to ligands for various receptors and enzymes, this compound would likely be screened against a panel of enzymes, particularly those involved in neurological pathways. For instance, many piperazine-containing compounds are known to interact with protein kinases. nih.gov

A study on rhodanine-piperazine hybrids investigated their potential as inhibitors of key tyrosine kinases like VEGFR, EGFR, and HER2, which are implicated in breast cancer. mdpi.com Although direct enzyme inhibition data for this compound is not currently published, its piperazine core suggests potential activity against various enzymes, which would require empirical validation. researchgate.net

In Vivo Pharmacological Studies (for related piperazine derivatives)

In vivo studies in animal models are necessary to understand the physiological effects of a compound in a whole organism. While specific in vivo data for this compound is not available, studies on related piperazine derivatives provide insights into the potential pharmacological activities of this class of compounds.

Antagonism of Apomorphine-Induced Climbing Behavior

Apomorphine-induced climbing behavior in mice is a well-established animal model used to screen for antipsychotic activity. researchgate.netnih.gov Apomorphine is a non-selective dopamine (B1211576) agonist, and its ability to induce climbing is linked to the stimulation of both D1 and D2 dopamine receptors in the mesolimbic pathway. researchgate.netnih.gov Antipsychotic drugs, particularly those that block dopamine D2 receptors, can antagonize this behavior. researchgate.net

Studies on various arylpiperazine derivatives have demonstrated their ability to inhibit apomorphine-induced climbing, suggesting potential as antipsychotic agents. researchgate.net For example, the compound SLV313, a D2/3 antagonist and 5-HT1A agonist, was shown to antagonize apomorphine-induced climbing. ijrrjournal.com

Table 1: Effect of Selected Piperazine Derivatives on Apomorphine-Induced Climbing Behavior

| Compound | Receptor Profile | Effect on Apomorphine-Induced Climbing | Reference |

| SLV313 | D2/3 antagonist, 5-HT1A agonist | Antagonism | ijrrjournal.com |

| Haloperidol | D2 antagonist | Antagonism | nih.gov |

| Clozapine | D4, 5-HT2A antagonist | Antagonism | nih.gov |

This table presents data for related piperazine derivatives and established antipsychotics to illustrate the utility of the apomorphine-induced climbing model. Data for this compound is not available.

Potentiation of 5-HTP-Induced Behavior

5-hydroxytryptophan (5-HTP) is the metabolic precursor to serotonin (B10506). nih.gov Administration of 5-HTP to rodents leads to a set of behaviors, often referred to as "serotonin syndrome," which can include head twitches, tremors, and wet dog shakes. nih.gov The potentiation of these behaviors by a test compound can indicate an interaction with the serotonin system, such as inhibition of serotonin reuptake or agonism at serotonin receptors. nih.gov

For instance, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) (TFMPP), a 5-HT receptor agonist, has been shown to increase the threshold for maximal electroconvulsions in mice, an effect that is mediated by its interaction with 5-HT receptors. nih.gov The ability of a compound to modulate 5-HTP-induced behaviors can suggest potential antidepressant or anxiolytic effects. nih.gov

Therapeutic Area Exploration

The piperazine scaffold is a common feature in a wide range of centrally acting drugs, including those with antipsychotic, antidepressant, and anxiolytic properties. researchgate.netnih.gov The versatility of the piperazine ring allows for modifications that can fine-tune a compound's pharmacological profile to target specific receptors and transporters in the central nervous system. researchgate.net

Given the preclinical pharmacological profile of related piperazine derivatives, this compound could potentially be explored for therapeutic applications in several areas:

Antipsychotics: Based on the antagonism of apomorphine-induced climbing by related compounds, there is a rationale to investigate this compound for its potential as a dopamine receptor antagonist for the treatment of psychosis. researchgate.netijrrjournal.com

Antidepressants and Anxiolytics: The modulation of serotonergic pathways, as suggested by the potentiation of 5-HTP-induced behaviors, points towards a possible role in treating depression and anxiety disorders. nih.gov Many existing antidepressant and anxiolytic drugs, such as vortioxetine (B1682262) and buspirone (B1668070), contain a piperazine moiety. nih.gov

Oncology: While less common for this specific chemical class, the discovery of anticancer activity in some rhodanine-piperazine hybrids suggests that screening for antiproliferative effects against various cancer cell lines could be a worthwhile avenue of investigation. mdpi.com

Further research, including extensive in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of this compound and to determine its potential for development as a therapeutic agent.

Neurological Disorders

Derivatives of this compound have shown considerable promise in the treatment of complex neurological conditions. The versatility of the piperazine ring allows for the creation of compounds that can interact with multiple receptor systems in the central nervous system (CNS). nih.govnih.gov

Multi-Target Antipsychotics: One area of significant research is the development of multi-target antipsychotics. A series of novel benzoxazole-piperidine (piperazine) derivatives were synthesized and evaluated for their affinities to dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors. nih.gov One particular derivative, compound 29, demonstrated high affinities for all three receptors while showing low affinity for the 5-HT2C and histamine (B1213489) H1 receptors, which are often associated with undesirable side effects. nih.gov This compound effectively reduced apomorphine-induced climbing and DOI-induced head twitching in animal models, without causing catalepsy, suggesting a promising profile for a multi-target antipsychotic treatment. nih.gov

Dopamine/Serotonin Receptor Agonists for Parkinson's Disease: In the context of Parkinson's disease (PD), a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and synthesized. thieme-connect.com These compounds were evaluated for their activity as partial agonists of dopamine D2/D3 receptors and agonists of 5-HT1A receptors. thieme-connect.com Several of these derivatives exhibited a desirable multi-target combination of D2/5-HT1A agonism. thieme-connect.com Notably, compounds 7b and 34c showed potent agonistic activities on D2, D3, and 5-HT1A receptors, with EC50 values in the nanomolar range. thieme-connect.com Furthermore, compound 34c displayed good metabolic stability in vitro, highlighting its potential for further development as a multi-target anti-PD drug. thieme-connect.com

Inhibitors for Neurodegenerative Diseases: Piperazine-substituted chalcones have been investigated for their inhibitory activities against key enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.gov Specifically, these compounds were evaluated against monoamine oxidases (MAOs), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov Two compounds, PC10 and PC11, showed remarkable inhibitory activity against MAO-B. nih.gov Molecular docking studies revealed that the fluorine atom and trifluoromethyl group on these compounds interacted with the substrate cavity of the MAO-B active site. nih.gov These findings suggest that such derivatives could be potential therapeutic candidates for neurological disorders. nih.gov

Antidepressant Activity: Researchers have also designed and synthesized piperazine derivatives with potential antidepressant activity. nih.gov One compound, 6a, demonstrated a high affinity for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR) and was found to significantly increase serotonin levels in the brains of mice. nih.gov Further studies showed that this compound could reverse the reduced expression of 5-HT1AR, brain-derived neurotrophic factor (BDNF), and protein kinase A (PKA) in the hippocampus of a model group, indicating its potential to act through the 5-HT1AR/BDNF/PKA pathway. nih.gov

Anticancer Research

The piperazine scaffold is a "privileged structure" in medicinal chemistry and is found in numerous FDA-approved anticancer drugs. researchgate.netnih.gov Derivatives of this compound have been the focus of extensive research for their potential as novel anticancer agents. nih.govmdpi.com

Antiproliferative Activity: A new pyrazine (B50134) derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was synthesized and evaluated for its in-vitro anticancer properties against Jurkat, HeLa, and MCF-7 cell lines. nih.govresearchgate.net BPU exhibited effective cytotoxic ability in all three cell lines. nih.govresearchgate.net

Novel vindoline-piperazine conjugates have also been synthesized and investigated for their antiproliferative activity against a panel of 60 human tumor cell lines. mdpi.com Several of these conjugates displayed significant antiproliferative effects, with some showing low micromolar growth inhibition values. mdpi.com For instance, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against the MDA-MB-468 breast cancer cell line, while another with 1-bis(4-fluorophenyl)methyl piperazine was potent against the HOP-92 non-small cell lung cancer cell line. mdpi.com

Piperazine-substituted pyranopyridines have also demonstrated antiproliferative activity against various cancer cell lines at micromolar and submicromolar concentrations. nih.gov

Inhibition of Kinases and Other Mechanisms: The anticancer activity of piperazine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as kinases. researchgate.net Some bromopyridine-piperazine hybrids have been shown to inhibit tumor proliferation by arresting the cell cycle at the G1 phase through the inhibition of CDK4/6 and inducing apoptosis via caspase-3 activation. vulcanchem.com

Furthermore, pyridazinone-based diarylurea derivatives have been developed as dual-function antimicrobial and anticancer agents. nih.gov Gene expression analysis of one such compound revealed an upregulation of pro-apoptotic genes like p53 and Bax, and downregulation of the anti-apoptotic gene Bcl-2. nih.gov

Antimicrobial Activity

The emergence of multidrug-resistant microorganisms has necessitated the development of new antimicrobial agents. researchgate.net Piperazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi. researchgate.netapjhs.com

Antibacterial Activity: Numerous studies have reported the synthesis of piperazine derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For example, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov

In one study, a series of patsnap.comdrugbank.comwikipedia.orgtriazinyl piperazine analogues were synthesized and evaluated for their in-vitro antibacterial activity. derpharmachemica.com Many of the synthesized compounds showed promising activity against S. aureus and B. subtilis (Gram-positive), as well as E. coli and P. aeruginosa (Gram-negative). derpharmachemica.com Another study on piperazine-substituted chalcones found that some derivatives exhibited potent antibacterial activity against Staphylococcus aureus. nih.gov

The mechanism of action of these derivatives often involves targeting the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov

Antifungal Activity: Piperazine derivatives have also shown promise as antifungal agents. researchgate.net A series of N-alkyl and N-aryl piperazine derivatives were tested against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, although their activity was found to be less potent compared to their antibacterial effects. nih.gov In contrast, some pyridazinone-based diarylurea derivatives exhibited significant antifungal activity against Candida albicans. nih.gov

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity | Reference |

|---|---|---|---|

| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant antibacterial activity | nih.gov |

| patsnap.comdrugbank.comwikipedia.orgTriazinyl piperazine analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa | Promising antibacterial activity | derpharmachemica.com |

| Pyridazinone-based diarylurea derivatives | S. aureus | Potent antibacterial activity (MIC = 16 μg mL−1) | nih.gov |

| Pyridazinone-based diarylurea derivatives | C. albicans | Significant antifungal activity (MIC = 16 μg mL−1) | nih.gov |

Antiparasitic Activity (for parent piperazine)

The parent compound, piperazine, has a long-standing history as an anthelmintic agent, primarily used to treat parasitic worm infections such as ascariasis (roundworm) and enterobiasis (pinworm). patsnap.comdrugbank.com Its mechanism of action involves paralyzing the parasites, which allows the host's body to easily expel them. drugbank.comwikipedia.org

Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist on the muscle membranes of the parasites. patsnap.comdrugbank.com This leads to hyperpolarization of the nerve endings, resulting in flaccid paralysis of the worm. drugbank.com The paralyzed worms are then dislodged from the intestinal lumen and expelled from the body through normal peristalsis. drugbank.com This mechanism is selective for helminths because the GABA receptors in vertebrates are different from those in parasites, and in vertebrates, GABA is primarily used in the CNS. wikipedia.org

While this compound itself is a synthetic derivative, the inherent antiparasitic properties of the piperazine core suggest a potential avenue for developing new antiparasitic drugs by modifying this scaffold. researchgate.net

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Derivatives

The core structure of 1-(5-Bromopyridin-3-yl)piperazine is a versatile template amenable to extensive modification for the optimization of biological activity and physicochemical properties. nih.govnih.gov Strategies primarily involve the strategic replacement of its key components and the elaboration of its structure to interact with multiple biological targets simultaneously.

Bioisosteric Replacements for Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile while retaining the desired biological activity. spirochem.comresearchgate.net This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. For this compound, several bioisosteric modifications can be envisioned to optimize it as a therapeutic lead.

The primary sites for bioisosteric replacement on this scaffold are the bromopyridine ring and the piperazine (B1678402) moiety. For instance, the pyridine (B92270) ring can be replaced by other heteroaromatic systems like thiophene, pyrazole, or thiazole (B1198619) to explore different electronic distributions and hydrogen bonding patterns. nih.gov The bromine atom itself is a classic bioisostere for groups like chlorine, a methyl group, or a trifluoromethyl group, which can alter the compound's lipophilicity and metabolic stability.

The piperazine ring, a common pharmacophore in central nervous system (CNS) agents, can also be replaced to modulate basicity, conformational rigidity, and target engagement. nih.gov Potential replacements include conformationally restricted analogs like bridged piperazines or spirocyclic diamines, which can improve selectivity and reduce off-target effects. spirochem.com Such strategies aim to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical step in the journey from a hit compound to a clinical candidate. scienceopen.com

Table 1: Potential Bioisosteric Replacements for this compound

| Molecular Moiety | Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|---|

| Pyridine Ring | Pyridine | Thiophene, Pyrazole, Phenyl | Modulate electronic properties and hydrogen bonding capacity. nih.gov |

| Halogen Substituent | Bromo (-Br) | Chloro (-Cl), Trifluoromethyl (-CF3), Cyano (-CN) | Alter lipophilicity, metabolic stability, and polarity. slideshare.net |

| Piperazine Ring | Piperazine | Homopiperazine, Diazabicycloalkanes, Aminopiperidine | Modify basicity (pKa), conformational flexibility, and target selectivity. capes.gov.br |

Development of Multi-Target Ligands

Complex multifactorial diseases, such as neurodegenerative disorders and certain cancers, often involve multiple pathological pathways. nih.gov This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to modulate several biological targets simultaneously. The arylpiperazine structure is a highly versatile and privileged scaffold for designing MTDLs, particularly for CNS disorders. nih.govnih.gov

The this compound core can serve as a foundational fragment for building MTDLs. The terminal nitrogen of the piperazine ring provides a convenient attachment point for linkers connected to other pharmacophores. This modular design allows for the combination of activities. For example, by linking the arylpiperazine moiety, known to have affinity for serotonin (B10506) and dopamine (B1211576) receptors, to a cholinesterase inhibitor pharmacophore, a novel MTDL for Alzheimer's disease could be generated. nih.gov The bromine atom on the pyridine ring also offers a synthetic handle for further elaboration via cross-coupling reactions to introduce additional functionalities.

Table 2: Example Target Combinations for Arylpiperazine-Based MTDLs

| Therapeutic Area | Target 1 | Target 2 | Rationale |

|---|---|---|---|

| Psychosis | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Combination provides atypical antipsychotic profile with reduced side effects. nih.govnih.gov |

| Depression | Serotonin Transporter (SERT) | Serotonin 5-HT1A Receptor | Synergistic antidepressant effects through multiple serotonergic mechanisms. |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Histamine (B1213489) H3 Receptor | Address both symptomatic cognitive decline and potential disease-modifying pathways. nih.gov |

Investigation of ADME/Tox Profiles

A crucial aspect of drug development is the comprehensive characterization of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox). For a CNS-targeted agent derived from this compound, understanding its metabolic fate and ability to reach its site of action in the brain are paramount.

Metabolic Pathways using LC-MS Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and indispensable tool for studying drug metabolism. nih.gov It allows for the separation, detection, and identification of metabolites in complex biological matrices like plasma, urine, and liver microsomes. nih.gov To investigate the metabolic pathways of this compound or its derivatives, a typical study would involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by LC-MS. nih.gov

By comparing the LC-MS data of samples with and without the compound, or by using a stable isotope-labeled version of the compound, researchers can pinpoint new peaks corresponding to metabolites. nih.gov The high-resolution mass spectrometry data provides the exact mass of the metabolites, suggesting the type of metabolic transformation (e.g., oxidation, hydroxylation, glucuronidation). Further analysis using tandem mass spectrometry (MS/MS) fragments the metabolite ions, providing structural information to confirm their identity. Common metabolic pathways for arylpiperazine compounds include N-dealkylation of the piperazine ring, aromatic hydroxylation on the pyridine ring, and subsequent conjugation reactions.

Table 3: Common Metabolic Reactions for Arylpiperazines Detectable by LC-MS

| Metabolic Reaction | Description | Expected Mass Change |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on an aromatic ring. | +16 Da |

| N-Oxidation | Formation of an N-oxide, often on the piperazine nitrogen. | +16 Da |

| N-Dealkylation | Removal of an alkyl group attached to a piperazine nitrogen. | Varies with alkyl group |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | +176 Da |

Blood-Brain Barrier Penetration Studies

For any compound intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it sufficiently. nih.gov The arylpiperazine class of compounds is well-known for producing CNS-active drugs, suggesting that derivatives of this compound can be optimized for BBB penetration. nih.gov

BBB penetration potential is assessed using a combination of in silico, in vitro, and in vivo models.

In Silico Prediction: Computational models, such as the CNS Multi-Parameter Optimization (MPO) score, use calculated physicochemical properties like lipophilicity (logP), molecular weight, polar surface area (PSA), and hydrogen bond count to predict the likelihood of BBB penetration. nih.govnih.gov A high CNS MPO score (typically >4.0) is desirable for a potential CNS drug. nih.gov

In Vitro Models: Cell-based assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), provide an initial screen for passive diffusion across a lipid membrane, mimicking one aspect of BBB transit.

In Vivo Studies: Direct measurement in animal models provides the most definitive data. This involves administering the compound and measuring its concentration in both the blood plasma and the brain tissue over time to determine the brain/plasma concentration ratio (logBB).

Table 4: Key Molecular Parameters Influencing Blood-Brain Barrier (BBB) Penetration

| Parameter | Favorable Range for CNS Drugs | Influence on BBB Penetration |

|---|---|---|

| Molecular Weight (MW) | < 450 Da | Smaller molecules generally show better permeability. nih.gov |

| Lipophilicity (ClogP) | 1 - 3 | Optimal balance required; too high increases non-specific binding, too low limits membrane crossing. |

| Polar Surface Area (PSA) | < 90 Ų | Lower PSA is associated with better penetration as it reduces hydrogen bonding interactions. nih.gov |

| Hydrogen Bond Donors | ≤ 3 | Fewer donors limit interactions with the polar headgroups of the membrane. nih.gov |

Applications in Materials Science

While the primary research focus for pyridyl-piperazine structures is in medicinal chemistry, their inherent chemical properties also make them interesting candidates for applications in materials science. The nitrogen atoms in both the pyridine and piperazine rings are Lewis bases, capable of coordinating with metal ions. rsc.orgmdpi.com

This coordinating ability allows derivatives of this compound to be used as organic ligands or "struts" in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net By reacting the ligand with various metal salts, it is possible to create extended crystalline networks with diverse topologies and properties. The bromine atom on the pyridine ring provides an additional site for post-synthesis modification, where the framework could be further functionalized using cross-coupling chemistry to introduce new properties. These materials could be explored for applications in gas storage, catalysis, or as sensors, leveraging the electron-deficient nature of the pyridinium (B92312) unit. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The piperazine scaffold is a privileged structure in the synthesis of coordination complexes and Metal-Organic Frameworks (MOFs). nih.gov The nitrogen atoms of the piperazine ring and the pyridine ring in this compound can act as versatile binding sites for metal ions, facilitating the construction of complex, porous structures. nih.gov

MOFs are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. nih.gov The synthesis of MOFs can be tuned by carefully selecting the metal precursors, organic linkers, and reaction conditions such as temperature and pH. rsc.org For instance, solvothermal methods are commonly employed, where reactants are heated in a sealed vessel to promote crystal growth. sciforum.net Porphyrin-based MOFs, for example, are synthesized by reacting metalloporphyrins with metal salts under such conditions. nih.govsciforum.netencyclopedia.pub

The this compound molecule offers multiple coordination points: the two nitrogen atoms of the piperazine ring and the nitrogen atom of the pyridine ring. This multi-dentate nature makes it a promising candidate for creating robust and functional MOFs. The bromine atom on the pyridine ring can also influence the electronic properties and steric interactions within the framework, potentially leading to novel material properties. Piperazine-based ligands have been successfully used in the development of MOFs for applications in catalysis and biological systems. nih.gov

Table 1: Potential of this compound in MOF Synthesis

| Structural Feature | Role in MOF Formation | Potential Application |

|---|---|---|

| Piperazine Ring | Acts as a flexible or rigid linker connecting metal centers. The two nitrogen atoms can bridge multiple metal ions. | Catalysis, Gas Storage |

| Pyridine Nitrogen | Provides an additional coordination site for metal binding, increasing the dimensionality of the framework. | Selective Separations |

Computational Chemistry Applications

Computational chemistry provides powerful tools for predicting the properties and interactions of molecules like this compound, thereby guiding research and development. mdpi.com Techniques such as Density Functional Theory (DFT) and molecular docking are instrumental in understanding its electronic structure and potential biological activity. nih.gov

DFT calculations can determine various reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electron affinity, and chemical potential. nih.gov These parameters offer insights into the molecule's stability and reactivity. Molecular docking studies, on the other hand, simulate the interaction of a ligand with the binding site of a biological target, such as a protein or enzyme, which is crucial for drug design. nih.govnih.gov For example, docking studies have been used to investigate the binding of piperazine derivatives to receptors implicated in various diseases. nih.gov

Virtual Screening Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ucla.edu this compound is an ideal candidate for inclusion in such libraries, particularly in fragment-based drug discovery (FBDD).

FBDD starts with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a target. These fragments are then optimized to produce a lead compound with higher affinity. ucla.edu The "Rule of Three" is often applied to select suitable fragments for these libraries.

Table 2: "Rule of Three" Compliance for this compound

| Property | "Rule of Three" Guideline | This compound Value | Compliance |

|---|---|---|---|

| Molecular Weight | < 300 Da | ~242.12 g/mol | Yes |

| cLogP | ≤ 3 | ~1.5-2.0 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 | Yes |

As shown in the table, this compound adheres to the "Rule of Three," making it an excellent fragment for screening libraries. Its structural diversity, combining aromatic and aliphatic heterocyclic systems, increases the chemical space that can be explored. ucla.edu The piperazine moiety, in particular, is a common feature in many biologically active compounds and is considered a "privileged" structure in medicinal chemistry. nih.govnih.gov

Emerging Therapeutic Applications

The piperazine ring is a key component in a wide range of therapeutic agents, including those with anticancer, antipsychotic, and antimicrobial properties. nih.govnih.gov Derivatives of this compound are being explored for their potential in treating a variety of conditions.

The versatility of the piperazine scaffold allows for the introduction of various functional groups, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, N-heteroaromatic substituted ureas containing a piperazine moiety have been investigated as potential treatments for neurodegenerative diseases and cardiovascular disorders. researchgate.net Furthermore, piperazine derivatives have been identified as inhibitors of enzymes like PCSK9, which is involved in cholesterol regulation. researchgate.netnih.gov

Recent research has focused on developing novel piperazine-containing compounds with enhanced biological activity. For example, hybrid molecules combining piperazine with other pharmacologically active scaffolds, such as nitroimidazoles and triazoles, have been synthesized and evaluated for their anticancer properties. nih.gov The bromopyridine component of this compound can also contribute to its therapeutic potential, as halogenated pyridines are present in various bioactive compounds.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine |

| 1,2,3-Triazole |

| 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole |

| 5,10,15,20-tetrakis(4-carboxyphenyl) porphyrin |

| Cobalt |

| Nitroimidazole |

| Piperazine |

| Pyridine |

Q & A

Q. Which analytical methods quantify trace impurities in this compound?

- Answer: UPLC-MS with charged aerosol detection (CAD) identifies impurities at <0.1%. For chiral purity, supercritical fluid chromatography (SFC) with amylose columns resolves enantiomers (ee >99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。